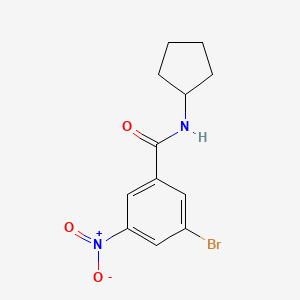

3-Bromo-N-cyclopentyl-5-nitrobenzamide

Description

Significance and Scope of Benzamide (B126) Derivatives in Organic Synthesis

Benzamide derivatives are of paramount importance in organic synthesis due to their prevalence in biologically active compounds and their utility as synthetic intermediates. The amide bond is a fundamental feature in natural products, pharmaceuticals, and polymers. In the context of drug discovery, the benzamide framework is present in numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. researchgate.net

The versatility of the benzamide scaffold allows for extensive structural modifications. The aromatic ring and the amide nitrogen can be substituted with various functional groups, enabling chemists to fine-tune the molecule's steric and electronic properties. This adaptability makes substituted benzamides crucial building blocks for creating complex molecular architectures and for establishing structure-activity relationships (SAR) in the development of new drugs. benthamdirect.comnih.gov Their synthesis is a core focus in chemical research, with numerous methods developed for the efficient formation of the amide bond and for the selective functionalization of the aromatic ring.

Overview of Halogenated and Nitro-Substituted Aromatic Systems

The chemical behavior of an aromatic ring is significantly influenced by its substituents. Halogen atoms (like bromine) and nitro groups (-NO₂) are two important classes of substituents that modify the reactivity of the aromatic system.

Both bromine and the nitro group are considered electron-withdrawing groups. They pull electron density away from the benzene (B151609) ring, which has several important consequences:

Ring Deactivation: Aromatic rings with electron-withdrawing groups are less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. msu.edulibretexts.org The nitro group is a particularly powerful deactivating group. msu.edulibretexts.org

Directing Effects: In electrophilic substitution reactions, these groups direct incoming electrophiles primarily to the meta position.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for attack by nucleophiles, especially at the positions ortho and para to it. nbinno.comstackexchange.comechemi.com This allows for the displacement of leaving groups, such as halogens, by a variety of nucleophiles, providing a powerful method for further functionalization.

In a molecule containing both a bromo and a nitro group, these electronic effects combine to create a unique reactivity profile, making the compound a versatile intermediate for constructing more complex structures. nbinno.com

Research Context of 3-Bromo-N-cyclopentyl-5-nitrobenzamide

This compound is a substituted benzamide that features a bromine atom and a nitro group on the benzene ring, positioned meta to the N-cyclopentylbenzamide moiety. Its primary role in academic and industrial research is that of a specialized chemical intermediate or organic building block. bldpharm.com This designation indicates that it is typically used in the synthesis of more complex target molecules rather than being an end-product itself.

The structure of this compound incorporates the key features discussed previously: the versatile benzamide core and the reactivity-modulating bromo and nitro substituents. Researchers can utilize this compound in multi-step synthetic pathways. For instance, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) to form new carbon-carbon bonds. nbinno.com Concurrently, the nitro group can be chemically reduced to form an amine, which can then undergo a wide range of further chemical transformations.

While specific, published research focusing exclusively on the applications of this compound is not extensively documented, its value lies in its potential as a precursor in programs aimed at discovering new molecules in fields such as pharmaceuticals and agrochemicals. Its parent compound, 3-bromo-5-nitrobenzamide, is noted for its utility as a building block in organic synthesis and its potential biological activities, which informs the research context of its N-cyclopentyl derivative. smolecule.com

Below are the key chemical properties of the compound.

| Property | Data |

| CAS Number | 941294-18-4 bldpharm.com |

| Molecular Formula | C₁₂H₁₃BrN₂O₃ |

| Molecular Weight | 313.15 g/mol |

| Classification | Organic Building Block, Amide, Nitro Compound bldpharm.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-N-cyclopentyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c13-9-5-8(6-11(7-9)15(17)18)12(16)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQLJGUFWGRRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649996 | |

| Record name | 3-Bromo-N-cyclopentyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-18-4 | |

| Record name | 3-Bromo-N-cyclopentyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 Bromo N Cyclopentyl 5 Nitrobenzamide

Reaction Pathways of Electrophilic Aromatic Substitution on Nitrobenzamide Systems

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 3-Bromo-N-cyclopentyl-5-nitrobenzamide is governed by the directing effects of the three existing substituents. The outcome of such a reaction depends on the balance between the electronic properties (activating/deactivating) and the directing influence (ortho-, para-, or meta-) of each group. libretexts.orgminia.edu.eg

Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to itself. libretexts.orgorganicchemistrytutor.com

Bromo Group (-Br): Halogens are weakly deactivating due to their inductive electron withdrawal, but they are ortho-, para-directors because their lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. libretexts.orgorganicchemistrytutor.com

In the case of this compound, the substituents are located at positions 1, 3, and 5. The available positions for substitution are 2, 4, and 6.

Position 2 is ortho to the amide and meta to the nitro group.

Position 4 is ortho to the bromo group and meta to the nitro group.

Position 6 is ortho to both the bromo and amide groups.

| Substituent Group | Electronic Effect | Directing Effect | Positions Directed To |

|---|---|---|---|

| -Br (at C3) | Weakly Deactivating | Ortho, Para | C2, C4, C6 |

| -NO₂ (at C5) | Strongly Deactivating | Meta | C2, C4, C6 |

| -CONH-cyclopentyl (at C1) | Deactivating | Ortho, Para | C2, C6 |

Nucleophilic Acyl Substitution Mechanisms in Amide Bond Formation

The synthesis of this compound itself proceeds via a nucleophilic acyl substitution reaction. This typically involves the reaction between an activated carboxylic acid derivative, such as 3-bromo-5-nitrobenzoyl chloride, and cyclopentylamine (B150401). chemguide.co.uk

The mechanism is a two-step addition-elimination process:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromo-5-nitrobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. chemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, removes the proton from the nitrogen to yield the neutral amide product, this compound. chemguide.co.ukorgoreview.com

This reaction is generally high-yielding due to the high reactivity of acyl chlorides. studysmarter.co.uk

Cross-Coupling Reaction Mechanisms

The aryl bromide moiety of this compound is a suitable handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex. wikipedia.org For this compound, the reaction would involve the C-Br bond.

The catalytic cycle generally proceeds through three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a new square planar Pd(II) complex. wikipedia.orgnih.gov This step is often the rate-determining step in the cycle. chemrxiv.org

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

| Step | Description | Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Aryl-Br bond. | 0 → +2 |

| Transmetalation | Organic group is transferred from boron to palladium. | +2 |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the catalyst. | +2 → 0 |

While palladium is the most common catalyst, nickel and zinc also serve as effective catalysts for cross-coupling reactions of aryl bromides.

Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective and can exhibit different reactivity compared to palladium. The mechanism can be similar, involving Ni(0)/Ni(II) catalytic cycles. However, nickel is also known to access Ni(I) and Ni(III) oxidation states, potentially involving radical pathways. rsc.org In some cases, a nickel catalyst can facilitate the cross-coupling of aryl bromides with organometallic reagents formed in situ, such as aryl magnesium bromides (Grignard reagents). acs.org The cycle would involve oxidative addition of the aryl bromide to Ni(0), transmetalation with the organometallic partner, and reductive elimination. acs.orgacs.org

Zinc-Catalyzed Coupling: Zinc's role in cross-coupling can be as a catalyst or a co-catalyst. Zinc-catalyzed borylation of aryl halides can produce arylboronates, which are key intermediates for Suzuki-Miyaura reactions. acs.org In Negishi coupling, an organozinc reagent is coupled with an organohalide using a palladium or nickel catalyst. youtube.com Direct zinc-catalyzed cross-coupling is less common but has been developed as a lower-cost alternative to palladium and nickel systems, often proceeding under mild conditions. acs.orgmanchester.ac.uk

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is readily transformed, most commonly via reduction to a primary amine (aniline derivative). This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Reduction: The use of an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com

The mechanism of nitro group reduction is a multi-step process involving the transfer of six electrons and six protons. While the exact intermediates can vary with the conditions, the generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates: orientjchem.orgcsbsju.edu

Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. researchgate.netorganic-chemistry.orgyoutube.com

Transformations of the Amide Functional Group (e.g., Hofmann and Curtius Rearrangements for derivatives)

The N-cyclopentyl amide group in the target molecule is a secondary amide and thus cannot directly undergo the Hofmann or Curtius rearrangements. These reactions are characteristic of primary amides and acyl azides, respectively, which could be synthesized from the parent carboxylic acid, 3-bromo-5-nitrobenzoic acid.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org If one were to synthesize the primary amide, 3-bromo-5-nitrobenzamide, it could undergo the Hofmann rearrangement. The mechanism involves:

Deprotonation of the amide by a base (e.g., NaOH).

Reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation forms an anion.

Rearrangement occurs where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate intermediate (3-bromo-5-nitrophenyl isocyanate). wikipedia.orgchemistrysteps.com

Hydrolysis of the isocyanate yields a carbamic acid, which spontaneously decarboxylates (loses CO₂) to give the primary amine (3-bromo-5-nitroaniline). chemistrysteps.comjove.com

Curtius Rearrangement: This reaction also produces an isocyanate from an acyl azide (B81097), which can then be converted to an amine, carbamate, or urea. wikipedia.orgrsc.org The starting material would be 3-bromo-5-nitrobenzoic acid.

The carboxylic acid is first converted to an acyl chloride, then reacted with sodium azide (NaN₃) to form an acyl azide (3-bromo-5-nitrobenzoyl azide). organic-chemistry.org

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) as the aryl group migrates to the nitrogen atom, forming the same isocyanate intermediate as in the Hofmann rearrangement. wikipedia.orgnrochemistry.com

The isocyanate can then be trapped with water to form the amine (via the unstable carbamic acid), or with an alcohol to form a stable carbamate. organic-chemistry.orgnih.gov

Both rearrangements proceed with retention of configuration at the migrating group and are crucial synthetic tools for accessing amines from carboxylic acid derivatives. nrochemistry.comnrochemistry.com

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions at a molecular level. mdpi.comnih.gov While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer the probable mechanistic pathways and computational approaches by examining theoretical investigations of analogous aromatic and nitro-substituted compounds. Such studies provide a framework for understanding how the structural features of this compound—namely the aromatic ring, the amide linkage, the bromo substituent, and the nitro group—would be analyzed computationally to predict its reactivity.

Theoretical investigations into the reactions of similar molecules often focus on several key areas: nucleophilic aromatic substitution (SNAr), amide bond reactivity, and the influence of substituents on reaction barriers and pathways. nih.govacs.orgamazonaws.com

A primary reaction pathway anticipated for a halo-nitro-aromatic compound like this compound is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. Computational studies on SNAr reactions meticulously map the potential energy surface to distinguish between a stepwise mechanism, proceeding through a discrete Meisenheimer intermediate, and a concerted mechanism. acs.org DFT calculations are employed to determine the geometries and energies of reactants, transition states, intermediates, and products. nih.gov

For a hypothetical SNAr reaction involving this compound and a generic nucleophile (Nu-), computational analysis would typically provide the data presented in Table 1.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer intermediate | +15.2 |

| Meisenheimer Intermediate | Addition of Nu- to the aromatic ring | -8.5 |

| Transition State 2 (TS2) | Expulsion of the bromide ion | +5.7 |

| Products | 3-Nu-N-cyclopentyl-5-nitrobenzamide + Br- | -20.1 |

This table presents hypothetical DFT-calculated relative energies for a stepwise SNAr mechanism. The values are illustrative and based on typical findings for similar reactions. nih.govacs.org

Furthermore, computational models can analyze the influence of the nitro and cyclopentylamide groups on the reaction. The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the SNAr reaction. nih.gov DFT calculations can quantify this stabilization effect.

Another area of mechanistic investigation involves the amide bond itself. While amides are generally stable, computational studies have explored their activation for various transformations. amazonaws.com Theoretical calculations can model reaction pathways for amide bond cleavage or modification, providing insights into the activation energies required. mdpi.com

Table 2 illustrates the kind of data that would be generated from a computational study on the hydrolysis of this compound, a reaction involving the amide bond.

| Reaction Step | Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Nucleophilic attack of H2O | Activation Energy (ΔG‡) | 25.8 kcal/mol |

| Proton transfer | Activation Energy (ΔG‡) | 8.2 kcal/mol |

| C-N bond cleavage | Activation Energy (ΔG‡) | 18.5 kcal/mol |

| Overall Reaction | Reaction Free Energy (ΔGrxn) | -5.3 kcal/mol |

This table provides hypothetical data for the computational analysis of amide hydrolysis, based on common computational methods and findings in the literature for related amide compounds. mdpi.com

Advanced Structural Elucidation and Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

For 3-Bromo-N-cyclopentyl-5-nitrobenzamide, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present. The chemical shifts (δ) of the protons on the aromatic ring would be expected in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing nitro and bromo groups. The protons of the cyclopentyl group would appear more upfield. The multiplicity (splitting pattern) of each signal would provide information about the number of adjacent protons, helping to establish the substitution pattern on both the benzene (B151609) and cyclopentyl rings.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the substituents, with the carbon atoms attached to the bromine and nitro groups showing characteristic shifts. The carbonyl carbon of the amide group would be expected to appear significantly downfield.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| 8.5 - 8.8 | m |

| 8.2 - 8.5 | m |

| 8.0 - 8.2 | m |

| 6.5 - 6.8 | d |

| 4.2 - 4.4 | m |

| 1.5 - 2.1 | m |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

In the FTIR spectrum of this compound, distinct absorption bands would confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching of the amide group would be expected around 1650 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would give rise to two strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group would appear just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, at lower wavenumbers.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in a mixture.

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₃BrN₂O₃. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). LCMS analysis would be used to assess the purity of the compound and to study its fragmentation pattern, which can provide further structural information.

X-ray Diffraction Analysis

X-ray diffraction is a technique used to determine the arrangement of atoms within a crystal. It provides precise information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This analysis would precisely determine the geometry of the molecule, including the planarity of the benzamide (B126) group and the conformation of the cyclopentyl ring. Furthermore, it would reveal details about how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amide N-H and the oxygen atoms of the nitro and carbonyl groups.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is unique to a specific crystalline phase. PXRD could be used to identify the crystalline form of this compound, to assess its phase purity, and to monitor for any polymorphic transformations under different conditions.

Elemental Analysis as a Complementary Characterization Tool

Elemental analysis is a technique that determines the percentage composition of a compound in terms of its constituent elements. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the molecular formula (C₁₂H₁₃BrN₂O₃) to provide further confirmation of the compound's identity and purity.

| Element | Theoretical % |

| Carbon (C) | 46.03 |

| Hydrogen (H) | 4.18 |

| Nitrogen (N) | 8.95 |

Computational Chemistry and Theoretical Studies of 3 Bromo N Cyclopentyl 5 Nitrobenzamide

Density Functional Theory (DFT) Calculations

No published studies utilizing Density Functional Theory (DFT) to analyze 3-Bromo-N-cyclopentyl-5-nitrobenzamide were found. Such calculations would typically provide fundamental insights into the molecule's electronic characteristics and geometric stability.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

There is no available research that details the electronic structure or molecular orbital properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. This type of analysis is crucial for understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Vibrational Frequency Analysis

A vibrational frequency analysis for this compound has not been reported. This theoretical calculation is used to predict the infrared (IR) and Raman spectra of a molecule, confirming its structural stability (the absence of imaginary frequencies) and identifying the vibrational modes associated with its functional groups.

Conformational Analysis

Specific studies on the conformational analysis of this compound are absent from the literature. This analysis would involve mapping the potential energy surface of the molecule to identify its most stable three-dimensional shapes (conformers), which is essential for understanding its biological activity and physical properties.

Molecular Modeling and Simulation Studies

There is a lack of specific molecular modeling and simulation research focused on this compound. These studies are instrumental in predicting how the molecule might interact with biological targets.

Molecular Docking for Interaction Prediction

No molecular docking studies involving this compound have been published. This computational technique is used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein, providing insights into potential biological interactions and binding affinity.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations specifically for this compound have not been documented. MD simulations are performed to analyze the physical movements of atoms and molecules over time, offering a detailed view of the stability of a ligand-protein complex and the nature of their interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net This method is instrumental in predicting the chemical reactivity and intermolecular interactions of a compound by identifying regions of positive and negative electrostatic potential. researchgate.netnih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote areas with intermediate or near-neutral potential.

For this compound, the MEP map would highlight distinct electronegative and electropositive regions, which are crucial for understanding its chemical behavior. The primary electronegative potential is expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. These red-colored regions signify sites that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Conversely, the most electropositive regions, depicted in blue, would be localized around the hydrogen atom of the amide's N-H group. This area represents a potential site for nucleophilic attack and is a primary hydrogen bond donor. The hydrogen atoms on the cyclopentyl ring and the aromatic ring would exhibit weaker positive potentials.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | Potential (a.u.) | Color on MEP Map | Predicted Reactivity |

| Oxygen atoms of Nitro group | -0.060 to -0.050 | Red | Electrophilic attack |

| Carbonyl Oxygen of Amide | -0.055 to -0.045 | Red | Electrophilic attack |

| Hydrogen of Amide N-H | +0.065 to +0.075 | Blue | Nucleophilic attack |

| Aromatic Hydrogens | +0.020 to +0.030 | Light Blue/Green | Weak Nucleophilic attack |

| Cyclopentyl Hydrogens | +0.015 to +0.025 | Green | Weak Nucleophilic attack |

Crystal Structure Prediction (CSP) and Polymorphism Studies

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal structures (polymorphs) of a given molecule based solely on its chemical diagram. This is a critical step in pharmaceutical development and materials science, as different polymorphs of a compound can exhibit significant variations in their physical and chemical properties, including solubility, melting point, stability, and bioavailability.

For this compound, CSP studies would involve a systematic search for low-energy crystal packings. This process typically begins with generating a multitude of plausible crystal structures, followed by their energy minimization using force fields and, subsequently, more accurate quantum mechanical methods. The goal is to identify the structures that reside at the global and low-lying local minima on the crystal energy landscape.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key consideration for any new chemical entity. A comprehensive polymorphism study for this compound would aim to predict and characterize its potential polymorphs. The amide group, with its capacity for strong hydrogen bonding (N-H···O=C), would likely play a dominant role in the crystal packing of this compound, leading to the formation of robust supramolecular synthons. The presence of the bulky cyclopentyl group and the polar nitro and bromo substituents would also influence the molecular packing and the resulting crystal structures.

Understanding the potential polymorphic landscape is essential for ensuring the batch-to-batch consistency and performance of the solid-state form of the compound. CSP studies can guide experimental polymorph screening and help in the selection of the most stable crystalline form for further development.

Table 2: Hypothetical Predicted Polymorphs of this compound from CSP Studies

| Polymorph | Space Group | Relative Energy (kJ/mol) | Calculated Density (g/cm³) | Key Intermolecular Interactions |

| Form I | P2₁/c | 0.00 | 1.65 | N-H···O hydrogen bonds, C-H···O interactions |

| Form II | P-1 | 1.25 | 1.63 | N-H···O hydrogen bonds, Br···O halogen bonds |

| Form III | C2/c | 2.80 | 1.61 | N-H···O hydrogen bonds, π-π stacking |

| Form IV | P2₁2₁2₁ | 4.50 | 1.59 | N-H···O hydrogen bonds, C-H···π interactions |

Synthetic Applications and Derivatization of 3 Bromo N Cyclopentyl 5 Nitrobenzamide

Exploitation of the Bromine Atom as a Handle for Cross-Coupling Reactions

The bromine atom on the aromatic ring of 3-Bromo-N-cyclopentyl-5-nitrobenzamide serves as a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of a wide range of substituents at the 3-position of the benzamide (B126) scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl structures. While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of Suzuki-Miyaura coupling to bromonitrobenzamide systems is well-established. In a typical reaction, the bromo-compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl-N-cyclopentyl-5-nitrobenzamide. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates.

Heck Coupling: The Heck reaction allows for the vinylation of aryl halides. The reaction of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, would lead to the formation of 3-vinyl-N-cyclopentyl-5-nitrobenzamide derivatives. These products contain a reactive double bond that can be further functionalized.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This reaction provides access to 3-alkynyl-N-cyclopentyl-5-nitrobenzamides, which are versatile intermediates for the synthesis of various heterocyclic compounds and other complex molecules.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine functionalities. The coupling of this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would yield 3-amino-N-cyclopentyl-5-nitrobenzamide derivatives.

| Cross-Coupling Reaction | Coupling Partner | Resulting Product Structure | Potential Catalyst/Ligand System |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-N-cyclopentyl-5-nitrobenzamide | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Alkene (e.g., acrylate) | 3-Vinyl-N-cyclopentyl-5-nitrobenzamide | Pd(OAc)₂, PPh₃ |

| Sonogashira | Terminal alkyne | 3-Alkynyl-N-cyclopentyl-5-nitrobenzamide | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine (primary or secondary) | 3-Amino-N-cyclopentyl-5-nitrobenzamide | Pd₂(dba)₃, BINAP/Xantphos |

Chemical Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This transformation is a key step in many synthetic pathways as it significantly alters the electronic properties of the aromatic ring and provides a nucleophilic center for further reactions.

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine, yielding 3-amino-5-bromo-N-cyclopentylbenzamide. This can be achieved through various methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under mild pressure and temperature.

Metal/Acid Reduction: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is another effective reagent for this transformation.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. This approach avoids the need for handling gaseous hydrogen.

The resulting 3-amino-5-bromo-N-cyclopentylbenzamide is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules through reactions such as diazotization followed by substitution, or condensation reactions.

Modifications and Derivatization at the Amide Nitrogen

The amide nitrogen of this compound, while generally stable, can undergo certain modifications, although these are less common than reactions at the bromine and nitro functionalities.

N-Alkylation/N-Arylation: While direct N-alkylation of secondary amides can be challenging, it is possible under specific conditions, often requiring a strong base to deprotonate the amide nitrogen followed by reaction with an alkylating agent. Alternatively, more complex multi-step procedures might be necessary. N-arylation can be achieved through copper or palladium-catalyzed cross-coupling reactions, though this is less common for secondary amides.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 3-bromo-5-nitrobenzoic acid and cyclopentylamine (B150401). This reaction is typically performed under harsh conditions, such as refluxing in strong acid or base.

Scaffold Diversification through Further Functionalization

The derivatives obtained from the initial transformations of this compound can be subjected to further functionalization to create a diverse library of compounds. For instance, the amino group introduced from the reduction of the nitro group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. The products of cross-coupling reactions also offer opportunities for further diversification. For example, an introduced vinyl group can undergo a variety of reactions, including polymerization, oxidation, and cycloaddition.

Conclusion and Future Research Perspectives

Summary of Current Research Directions for 3-Bromo-N-cyclopentyl-5-nitrobenzamide

Currently, dedicated research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. Its appearance is predominantly in the catalogues of chemical suppliers, suggesting its primary role as a building block or intermediate in the synthesis of more complex molecules.

However, by examining research on analogous compounds, several current research directions can be inferred:

Scaffold for Medicinal Chemistry: Substituted benzamides are a well-established class of compounds with a wide array of biological activities. nih.govnanobioletters.comdrugbank.com Research on related nitrobenzamide derivatives has highlighted their potential as antimicrobial and anticancer agents. ijpbs.comnih.gov The presence of the nitro group and the bromine atom in this compound makes it a candidate for investigations into similar therapeutic areas.

Intermediate in Organic Synthesis: The chemical architecture of this compound, featuring a reactive bromine atom and a reducible nitro group, positions it as a versatile intermediate. smolecule.com The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce molecular complexity. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Identification of Knowledge Gaps and Emerging Research Avenues

The limited specific research on this compound presents numerous knowledge gaps and, consequently, fertile ground for new research avenues:

Biological Activity Profile: A significant knowledge gap exists regarding the specific biological activities of this compound. An emerging research avenue would be the systematic screening of this compound against a variety of biological targets, including kinases, proteases, and microbial enzymes.

Physicochemical Properties: Detailed experimental data on the physicochemical properties of this compound, such as its solubility, lipophilicity, and metabolic stability, are largely unavailable. Characterizing these properties is crucial for assessing its potential as a drug candidate or a useful synthetic intermediate.

Derivatization and Structure-Activity Relationship (SAR) Studies: There is a clear opportunity to synthesize a library of derivatives based on the this compound scaffold. By systematically modifying the cyclopentyl group, the position and nature of the substituents on the aromatic ring, and the amide linkage, researchers could establish valuable structure-activity relationships for various biological targets.

Potential for Novel Reaction Development and Methodologies

The unique combination of functional groups in this compound offers potential for the development of novel synthetic reactions and methodologies:

Orthogonal Functionalization: The presence of both a bromo and a nitro group allows for selective and orthogonal functionalization. For instance, the bromine atom could be utilized in a cross-coupling reaction, followed by the reduction of the nitro group and subsequent derivatization of the resulting amine. The development of one-pot or sequential reactions that exploit this orthogonality would be a valuable contribution.

Photoredox Catalysis: The nitroaromatic moiety suggests potential for engagement in photoredox catalytic cycles. Research could explore the use of visible light-mediated reactions to functionalize the molecule in novel ways, potentially leading to more sustainable and efficient synthetic routes.

Late-Stage Functionalization: The development of methodologies for the late-stage functionalization of complex molecules containing the this compound core would be highly impactful. This could involve C-H activation strategies to introduce further substituents on the aromatic ring or the cyclopentyl group.

Contributions to Advanced Organic Synthesis

As a versatile building block, this compound has the potential to make significant contributions to advanced organic synthesis:

Access to Polysubstituted Aromatic Compounds: The strategic placement of the bromo, nitro, and amide functionalities provides a synthetic handle for the construction of highly substituted and complex aromatic systems. This is particularly relevant in the synthesis of natural products and complex drug molecules.

Development of Novel Heterocyclic Scaffolds: The derivatization of the functional groups in this compound can lead to the synthesis of novel heterocyclic compounds. For example, intramolecular cyclization reactions following the reduction of the nitro group could yield benzimidazole (B57391) or quinoxaline (B1680401) derivatives with potential biological activities.

Combinatorial Chemistry and Library Synthesis: The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for combinatorial chemistry and the synthesis of diverse small molecule libraries for high-throughput screening.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-N-cyclopentyl-5-nitrobenzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization. A plausible route starts with 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1), which undergoes activation (e.g., using thionyl chloride) to form the acyl chloride intermediate. Subsequent coupling with cyclopentylamine in the presence of a base (e.g., triethylamine) yields the target amide. Yield optimization can be achieved by:

- Controlling stoichiometry (amine:acyl chloride ratio ≥ 1.2:1).

- Employing anhydrous conditions to minimize hydrolysis.

- Using catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

Reaction monitoring via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) and purification by recrystallization (e.g., ethanol/water) are recommended . For bromination steps, copper(I) bromide and HBr in aqueous media have been effective for regioselective bromination of nitro-substituted aromatics .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Characterization requires a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H]+: ~327.1 Da) and purity (>95%).

- NMR : NMR should show signals for the cyclopentyl group (δ 1.5–2.1 ppm, multiplet) and aromatic protons (δ 8.2–8.6 ppm, singlet for nitro-substituted ring). NMR should confirm the amide carbonyl (δ ~165 ppm).

- FT-IR : Stretching vibrations for C=O (amide I band, ~1650 cm) and NO (asymmetric stretch, ~1520 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents:

- The electron-withdrawing nitro group directs electrophilic substitution to the meta position relative to the bromine.

- Fukui indices identify nucleophilic/electrophilic sites, guiding Suzuki-Miyaura coupling strategies (e.g., Pd-catalyzed coupling with aryl boronic acids).

Retrosynthetic analysis tools (e.g., Reaxys or Pistachio) suggest feasible precursors and reaction pathways by leveraging existing databases of analogous benzamide derivatives .

Q. What experimental design principles apply to studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: A factorial design approach is recommended to systematically vary substituents and assess biological/physical properties:

- Variables : Cycloalkyl group size (cyclopentyl vs. cyclohexyl), halogen substitution (Br vs. Cl), and nitro group position.

- Response Metrics : Solubility (logP via shake-flask method), thermal stability (DSC/TGA), and biological activity (e.g., enzyme inhibition IC).

Statistical tools like ANOVA can identify significant variables, while QSAR models correlate structural features with activity .

Q. How can conflicting data on the biological activity of nitroaromatic compounds like this compound be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives) that may influence activity.

- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay, filtering for compounds with ≥90% purity and validated protocols .

Q. What strategies mitigate degradation of this compound under storage or experimental conditions?

Methodological Answer: Degradation pathways (e.g., hydrolysis of the amide bond or nitro reduction) can be minimized by:

- Storage : In inert atmospheres (argon) at –20°C, using amber vials to prevent photolysis.

- Buffering : Maintain pH 6–7 in aqueous solutions to avoid acid/base-catalyzed decomposition.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress radical-mediated degradation .

Methodological and Theoretical Questions

Q. How can isotopic labeling (e.g., 15N^{15}N15N) elucidate the metabolic fate of this compound in biological systems?

Methodological Answer: Synthesize -labeled analogs by substituting during nitration. Track metabolites using:

Q. What theoretical frameworks guide the interpretation of spectroscopic data for nitroaromatic compounds?

Methodological Answer: Leverage the Woodward-Fieser rules for UV-Vis absorption maxima prediction, adjusted for nitro groups (bathochromic shift ~20 nm). For NMR, the Karplus equation and DFT-predicted chemical shifts (e.g., using ACD/Labs or Gaussian) aid in assigning complex splitting patterns in aromatic regions. Coupling constants (J values) between adjacent protons on the benzene ring (~2–3 Hz) confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.